molecular formula C9H9BrClNS B1371203 (5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride CAS No. 744985-64-6

(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride

Cat. No. B1371203
CAS RN: 744985-64-6
M. Wt: 278.6 g/mol
InChI Key: FNRMMKSEZJLOTG-UHFFFAOYSA-N
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Description

“(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride” is a chemical compound with the linear formula C9H9BrClNS . The molecular formula of this compound is C9H8BrNS . It has an average mass of 242.135 Da and a monoisotopic mass of 240.956070 Da .


Molecular Structure Analysis

The InChI code for “(5-Bromobenzo[b]thiophen-3-yl)methanamine” is InChI=1S/C9H8BrNS/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5H,4,11H2 . The Canonical SMILES structure is C1=CC2=C(C=C1Br)C(=CS2)CN .


Physical And Chemical Properties Analysis

The molecular weight of “(5-Bromobenzo[b]thiophen-3-yl)methanamine” is 242.14 g/mol . It has a XLogP3-AA value of 2.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 54.3 Ų .

Scientific Research Applications

Antibacterial and Antifungal Agent

The compound has been synthesized and tested for its antimicrobial activities, showing promise as a potential antibacterial and antifungal agent. It exhibits a low minimum inhibitory concentration (MIC) against Gram-positive bacteria and yeast, indicating its effectiveness in inhibiting microbial growth .

Drug-like Properties Evaluation

In silico absorption, distribution, metabolism, and excretion (ADME) properties of the compound have been determined. The compounds with the lowest MIC values have shown excellent drug-like properties with no violations to Lipinski, Veber, and Muegge filters, which are crucial for the development of new pharmaceuticals .

Organic Synthesis

This compound can be used in organic synthesis, particularly in the Suzuki-Miyaura reaction, which is a type of cross-coupling reaction that is widely used to synthesize biaryl compounds. The reaction involves the compound undergoing a substitution reaction to form new derivatives, which can be further used in various synthetic pathways .

Chemical Intermediate

As a chemical intermediate, “(5-Bromobenzo[b]thiophen-3-yl)methanamine hydrochloride” can be utilized in the synthesis of more complex molecules. Its bromine atom makes it a good candidate for further functionalization through various organic reactions .

properties

IUPAC Name

(5-bromo-1-benzothiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS.ClH/c10-7-1-2-9-8(3-7)6(4-11)5-12-9;/h1-3,5H,4,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNRMMKSEZJLOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CS2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20656760
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55810-75-8, 744985-64-6
Record name Benzo[b]thiophene-3-methanamine, 5-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55810-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Bromo-1-benzothiophen-3-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20656760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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